2,3,4-Trimethoxybenzamide Regiochemistry Confers Mitochondrial Metabolic Target Engagement Distinct from the 3,4,5-Regioisomer
The target compound carries a 2,3,4-trimethoxybenzamide group, which is structurally homologous to the pharmacophore of trimetazidine, a clinically validated inhibitor of the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT) with a reported IC50 of 75 nM . In contrast, the 3,4,5-trimethoxybenzamide regioisomer (CAS 1049416-79-6) shares its substitution pattern with agents demonstrating antiarrhythmic activity (therapeutic index 7.0 vs. lidocaine in aconitine-challenged rats) and pyruvic acid oxidation inhibition in rat brain homogenates, unrelated to 3-KAT inhibition [1]. The positional isomerism of methoxy groups is not pharmacologically neutral: the 2,3,4-pattern directs binding toward mitochondrial metabolic targets, while the 3,4,5-pattern favors CNS ion channel and anticonvulsant targets [2].
| Evidence Dimension | Primary pharmacological target engagement dictated by trimethoxy substitution pattern |
|---|---|
| Target Compound Data | 2,3,4-trimethoxybenzamide scaffold: associated with 3-ketoacyl-CoA thiolase inhibition (class-level inference from trimetazidine: IC50 = 75 nM for 3-KAT) |
| Comparator Or Baseline | CAS 1049416-79-6 (3,4,5-trimethoxybenzamide regioisomer): associated with antiarrhythmic activity (therapeutic index 7.0 vs. lidocaine in aconitine rat model) and pyruvic acid oxidation inhibition in rat brain homogenate |
| Quantified Difference | Distinct target class engagement: mitochondrial metabolic enzyme inhibition (2,3,4-isomer) vs. ion channel/CNS modulation (3,4,5-isomer); no IC50 cross-comparison available for direct target binding |
| Conditions | Target engagement profile inferred from structural homology to trimetazidine (2,3,4-trimethoxybenzyl scaffold) vs. 3,4,5-trimethoxybenzamide derivatives evaluated in rat brain homogenate pyruvic acid oxidation assays and aconitine-induced arrhythmia rat models |
Why This Matters
A researcher studying mitochondrial metabolism or metabolic switching in ischemia-reperfusion models must select the 2,3,4-trimethoxy regioisomer; the 3,4,5-regioisomer will not engage the same molecular target panel and cannot serve as a substitute.
- [1] STUDIES ON ANTIARRHYTHMICS I. SYNTHESIS OF 3,4,5-TRIMETHOXYBENZAMIDE DERIVATIVES. Acta Pharmaceutica Sinica, 1981. Therapeutic indices of compounds Ia, Ib, Ic vs. lidocaine in aconitine rat model. View Source
- [2] Substituted 3,4,5-Trimethoxybenzamides: Correlation between Inhibition of Pyruvic Acid Oxidation and Anticonvulsant Activity. Journal of Pharmaceutical Sciences, 1976. View Source
